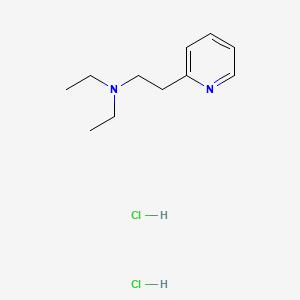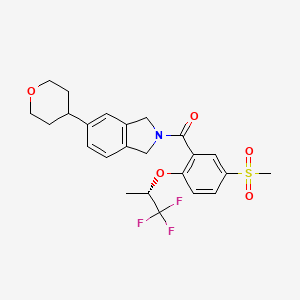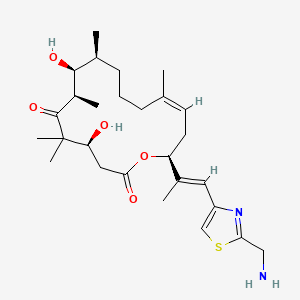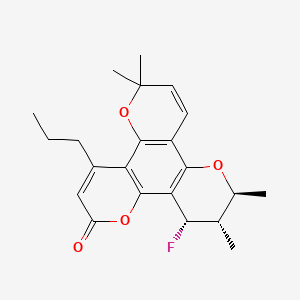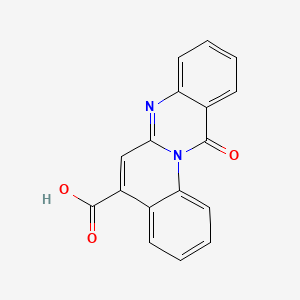
12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo-: is a complex organic compound with the molecular formula C17H10N2O3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a quinoline derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological studies due to its potential pharmacological properties. It is being investigated for its role in inhibiting certain enzymes and pathways, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of 12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Quinazoline-2-carboxylic acid
- Quinoline derivatives
- Other quinazoline-based compounds
Uniqueness: What sets 12H-Quino(2,1-b)quinazoline-5-carboxylic acid, 12-oxo- apart from similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
137522-63-5 |
|---|---|
Formule moléculaire |
C17H10N2O3 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
12-oxoquinolino[2,1-b]quinazoline-5-carboxylic acid |
InChI |
InChI=1S/C17H10N2O3/c20-16-11-6-1-3-7-13(11)18-15-9-12(17(21)22)10-5-2-4-8-14(10)19(15)16/h1-9H,(H,21,22) |
Clé InChI |
PQIRRGWIXGVARR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



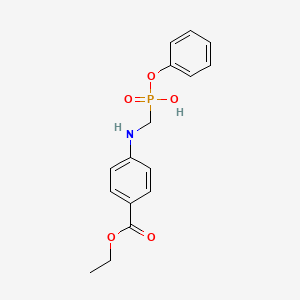

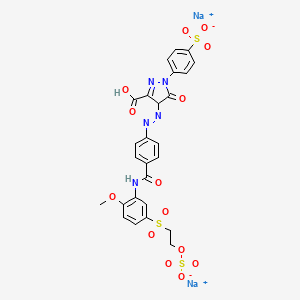
![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)

